4-Formylbenzenesulfonic acid

Catalog No.
S602138
CAS No.
5363-54-2
M.F
C7H6O4S
M. Wt
186.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formylbenzenesulfonic acid

CAS Number

5363-54-2

Product Name

4-Formylbenzenesulfonic acid

IUPAC Name

4-formylbenzenesulfonic acid

Molecular Formula

C7H6O4S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)

InChI Key

XSAOGXMGZVFIIE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)O

Synonyms

4-Formylbenzenesulfonic Acid; Benzaldehyde-4-sulfonic Acid; p-Formylbenzenesulfonic Acid;

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)O

The exact mass of the compound 4-Formylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of arenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Formylbenzenesulfonic acid (CAS 5363-54-2) is a bifunctional aromatic compound featuring both a reactive aldehyde (formyl) group and a strongly acidic, water-solubilizing sulfonic acid group. This specific combination makes it a critical intermediate and additive in applications where both aqueous solubility and aldehydic reactivity are required, such as in the synthesis of water-soluble dyes or in the formulation of electroplating baths. Its utility is defined by the interplay of these two functional groups, which dictates its performance advantages over simpler, monofunctional analogs.

Procuring a simpler analog often leads to process failure. Substituting with benzaldehyde, for instance, provides the necessary aldehyde group but lacks the sulfonic acid moiety, resulting in poor water solubility and incompatibility with aqueous systems like electroplating baths. Conversely, using p-toluenesulfonic acid offers aqueous solubility and acidity but lacks the reactive formyl group essential for condensation reactions, such as those used to build stilbene-based optical brighteners. The choice between the free acid (CAS 5363-54-2) and its sodium salt depends on the required pH and whether an integrated acid source is needed for catalysis, making them non-interchangeable from a process-chemistry standpoint.

Essential Precursor for High-Yield Synthesis of Stilbene-Based Optical Brighteners

4-Formylbenzenesulfonic acid is a key precursor for synthesizing water-soluble stilbene derivatives, which are widely used as optical brighteners in textiles and paper. The aldehyde group readily participates in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene core, while the sulfonic acid group ensures the final product is water-soluble. The HWE reaction is known for producing high yields of the desired E-isomer, often exceeding 90%, which is critical for the performance of the brightener. Using an aldehyde without the sulfonic acid group would necessitate a separate, often inefficient, sulfonation step post-synthesis, complicating the manufacturing process.

Evidence DimensionReaction Yield (E-isomer)
Target Compound DataEnables single-step synthesis of water-soluble stilbenes with yields often >90%
Comparator Or BaselineAlternative aldehydes (e.g., benzaldehyde) require a multi-step process to achieve water solubility, reducing overall process efficiency.
Quantified DifferenceEliminates a complex post-synthesis sulfonation step, improving process economy.
ConditionsHorner-Wadsworth-Emmons (HWE) reaction with phosphonate esters.

For manufacturing water-soluble optical brighteners, this compound provides a more direct and efficient synthesis route compared to using non-sulfonated aldehyde precursors.

Superior Performance as a Brightener and Leveling Agent in Acid Zinc Electroplating

In acidic zinc electroplating baths, specific additives are required to ensure a bright, uniform, and ductile coating. While simple aromatic ketones like benzalacetone can act as primary brighteners, they often require co-additives to function effectively across a wide range of current densities. 4-Formylbenzenesulfonic acid and its salts serve as highly effective brighteners and leveling agents due to the combination of the electrochemically active aldehyde group and the solubilizing sulfonic acid group. This bifunctionality ensures stability and performance within the aqueous, acidic plating bath, a condition where less soluble aldehydes like benzaldehyde would fail. Patents demonstrate that formulations containing sulfonated aromatic aldehydes are critical for achieving high gloss and wide bright plating ranges.

Evidence DimensionPlating Bath Component Functionality
Target Compound DataActs as a stable, soluble brightener and leveling agent in acidic aqueous solutions.
Comparator Or BaselineBenzaldehyde (lacks solubility); Benzalacetone (common brightener, but requires more complex formulations).
Quantified DifferenceProvides required functionality in a single molecule, simplifying formulation and improving bath stability compared to non-sulfonated analogs.
ConditionsAcidic sulfate or chloride zinc electroplating baths.

This compound is specified for high-performance plating formulations where bath stability and consistent bright deposits are critical, justifying its selection over less functional or less soluble alternatives.

Process Control Advantage: Selecting the Acid Form vs. the Salt Form for pH-Sensitive Applications

The choice between 4-formylbenzenesulfonic acid (CAS 5363-54-2) and its sodium salt (Sodium 4-formylbenzenesulfonate) is a critical procurement decision based on process requirements. The acid form is selected when the reaction or formulation benefits from an intrinsic, non-volatile acid source, allowing it to function as both reactant and catalyst. In contrast, the highly water-soluble sodium salt is preferred for applications requiring neutral or near-neutral pH, such as in many electroplating baths where pH stability is crucial to prevent substrate corrosion and ensure consistent deposit quality. The salt form provides the necessary aldehyde functionality without significantly altering the bath's pH.

Evidence DimensionAcidity (Process Function)
Target Compound DataProvides both aldehyde reactivity and strong acidity (pKa < 1).
Comparator Or BaselineSodium 4-formylbenzenesulfonate (provides aldehyde reactivity at neutral pH).
Quantified DifferenceOffers a choice between a strongly acidic reactant and a neutral, highly water-soluble reactant.
ConditionsAqueous-based synthesis or formulation.

This allows the user to select the precise form based on the pH requirements of their process, a critical variable for reaction control, stability, and final product quality.

Core Building Block for Water-Soluble Fluorescent Dyes and Whitening Agents

This compound is the material of choice for synthesizing stilbene-based fluorescent whitening agents intended for the paper and textile industries. Its structure allows for a direct, high-yield olefination reaction to create the fluorescent core, while the integrated sulfonic acid group ensures the final product meets the critical requirement of water solubility for application in aqueous processing.

Formulating Stable, High-Performance Acidic Electroplating Baths

In the surface finishing industry, this compound is used to formulate advanced acid zinc or copper plating baths. It functions as a leveling and brightening agent that is fully soluble and stable in the low-pH environment, contributing to uniform, bright, and ductile metal coatings—a performance profile not achievable with non-sulfonated aldehydes.

Aqueous-Phase Organic Synthesis Requiring an Acidic Aldehyde

For organic synthesis conducted in water, particularly reactions that require both an aldehyde and an acid catalyst (e.g., certain condensation reactions), 4-formylbenzenesulfonic acid serves as a dual-function reagent. This simplifies the reaction setup and workup compared to using separate, potentially less compatible components.

XLogP3

0.1

UNII

9I21R96066

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

5363-54-2

Wikipedia

4-formylbenzenesulfonic acid

Dates

Last modified: 08-15-2023

Explore Compound Types